

An In-depth Technical Guide to 10-Methylundecanoic Acid: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10-Methylundecanoic acid*

Cat. No.: *B1207798*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoic acid, a branched-chain fatty acid, is a molecule of interest in various scientific domains, including lipidomics, materials science, and pharmacology. Its unique structural features, conferred by the methyl branch on the C10 position, influence its physical and chemical behavior, distinguishing it from its linear counterpart, undecanoic acid. This technical guide provides a comprehensive overview of the known physical and chemical properties of **10-Methylundecanoic acid**, alongside generalized experimental protocols for their determination.

Chemical Identity

- IUPAC Name: **10-methylundecanoic acid**[\[1\]](#)
- Synonyms: Isolauric acid, Isododecanoic acid[\[1\]](#)
- CAS Number: 2724-56-3[\[1\]](#)
- Molecular Formula: $C_{12}H_{24}O_2$ [\[1\]](#)
- Molecular Weight: 200.32 g/mol [\[1\]](#)

- Chemical Structure:

Physical Properties

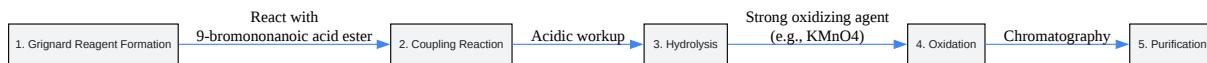
The physical characteristics of **10-Methylundecanoic acid** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Appearance	Colorless to slightly yellow oily liquid	[2]
Melting Point	18-20 °C	[2]
Boiling Point	306.6 °C at 760 mmHg	
Density	0.903 g/cm ³	
Flash Point	165.7 °C	
Solubility	Slightly soluble in water; soluble in ether, benzene, and alcohol	[2]
Vapor Pressure	0.000174 mmHg at 25°C	

Chemical Properties

The chemical reactivity and characteristics of **10-Methylundecanoic acid** are primarily dictated by its carboxylic acid functional group and the branched alkyl chain.

Property	Value	Reference
Acidity (pKa)	~4.8-5.0 (estimated)	
LogP	4.9	[1]
Reactivity	Undergoes typical carboxylic acid reactions (e.g., esterification, amide formation, reduction)	


Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of **10-Methylundecanoic acid** are not readily available in the public domain. However, based on general organic chemistry principles and protocols for similar fatty acids, the following methodologies can be adapted.

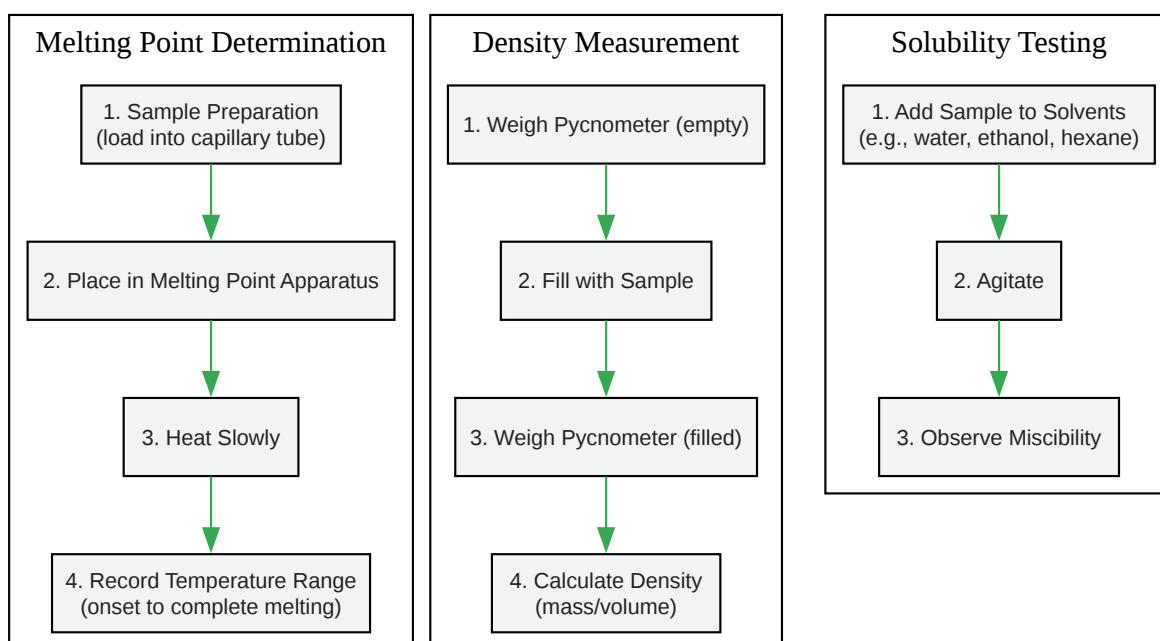
Synthesis of 10-Methylundecanoic Acid (Proposed)

A plausible synthetic route for **10-Methylundecanoic acid** could involve the Grignard reaction followed by oxidation.

Workflow for the Proposed Synthesis of 10-Methylundecanoic Acid

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **10-Methylundecanoic acid**.


- **Grignard Reagent Formation:** Isobutyl bromide is reacted with magnesium turnings in anhydrous diethyl ether to form isobutylmagnesium bromide.
- **Coupling Reaction:** The freshly prepared Grignard reagent is then added to a solution of a suitable 9-halononanoic acid ester (e.g., methyl 9-bromononanoate) in an appropriate

solvent like THF.

- Hydrolysis: The reaction mixture is quenched with a weak acid (e.g., saturated aqueous ammonium chloride solution) to hydrolyze the ester and the Grignard adduct.
- Oxidation: The resulting alcohol is oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate or Jones reagent.
- Purification: The crude product is purified by column chromatography on silica gel to yield pure **10-Methylundecanoic acid**.

Determination of Physical Properties

Workflow for Determining Physical Properties

[Click to download full resolution via product page](#)

Caption: Experimental workflows for determining key physical properties.

- Melting Point Determination (Capillary Method):

- A small amount of the liquid sample is drawn into a capillary tube and solidified by cooling.
- The capillary tube is placed in a melting point apparatus.
- The temperature is gradually increased, and the range from which the solid begins to melt to when it becomes a clear liquid is recorded as the melting point.

- Density Measurement (Pycnometer Method):
 - A pycnometer of a known volume is weighed empty.
 - It is then filled with **10-Methylundecanoic acid**, ensuring no air bubbles are present, and weighed again.
 - The density is calculated by dividing the mass of the acid by the volume of the pycnometer.
- Solubility Assessment:
 - A small, measured amount of **10-Methylundecanoic acid** is added to a test tube containing a specific solvent (e.g., water, ethanol, diethyl ether, hexane).
 - The mixture is agitated vigorously.
 - The solubility is determined by visual inspection for miscibility or the formation of a separate phase.

Spectroscopic Data

While specific ¹H NMR, ¹³C NMR, and FTIR spectra for **10-Methylundecanoic acid** are not readily available in public databases, data for its methyl ester, Methyl 10-methylundecanoate (CAS: 5129-56-6), can provide valuable structural insights.

- Mass Spectrometry (Electron Ionization) of Methyl 10-methylundecanoate: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 214.34, corresponding to the molecular weight of the methyl ester. Common fragmentation patterns for fatty acid methyl esters would also be observed.

- Infrared (IR) Spectroscopy (Predicted for **10-Methylundecanoic Acid**):
 - A broad peak in the region of 2500-3300 cm^{-1} corresponding to the O-H stretching of the carboxylic acid.
 - A strong, sharp peak around 1710 cm^{-1} due to the C=O (carbonyl) stretching of the carboxylic acid.
 - Peaks in the 2850-2960 cm^{-1} region corresponding to C-H stretching of the alkyl chain.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted for **10-Methylundecanoic Acid**):
 - ^1H NMR: A signal for the carboxylic acid proton (-COOH) would appear as a broad singlet downfield (typically >10 ppm). The protons on the carbon adjacent to the carbonyl group would appear around 2.2-2.4 ppm. The protons of the methyl groups at the C10 position would likely appear as a doublet around 0.8-0.9 ppm. The remaining methylene protons of the long alkyl chain would produce a complex multiplet in the 1.2-1.6 ppm region.
 - ^{13}C NMR: The carbonyl carbon of the carboxylic acid would resonate at a chemical shift greater than 170 ppm. The carbons of the methyl groups at the C10 position would appear upfield (around 20-30 ppm), and the carbons of the methylene chain would have signals in the 20-40 ppm range.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature to suggest that **10-Methylundecanoic acid** is directly involved in specific biological signaling pathways. As a branched-chain fatty acid, it is likely metabolized through standard fatty acid oxidation pathways, although the methyl branch may influence the rate and specific enzymes involved. Further research is required to elucidate any specific biological roles or signaling functions of this molecule.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties of **10-Methylundecanoic acid**. While some experimental data is limited,

the provided information and generalized protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Future studies are encouraged to further characterize its properties, develop specific analytical methods, and explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 10-Methylundecanoic acid | C12H24O2 | CID 75942 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 10-Methylundecanoic Acid: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207798#what-are-the-physical-and-chemical-properties-of-10-methylundecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com